molecular formula C15H12N4O B1334312 2-Pyridin-4-ylquinoline-4-carbohydrazide CAS No. 5206-34-8

2-Pyridin-4-ylquinoline-4-carbohydrazide

Cat. No.: B1334312
CAS No.: 5206-34-8
M. Wt: 264.28 g/mol
InChI Key: AMJPEVIUIHAAOF-UHFFFAOYSA-N
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Description

2-Pyridin-4-ylquinoline-4-carbohydrazide is a chemical compound with the molecular formula C15H12N4O and a molecular weight of 264.28 g/mol. This compound is characterized by its unique structure, which includes both pyridine and quinoline rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridin-4-ylquinoline-4-carbohydrazide typically involves the reaction of quinoline-4-carbohydrazide with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridin-4-ylquinoline-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-Pyridin-4-ylquinoline-4-carbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Pyridin-4-ylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

  • 2-Pyridin-3-ylquinoline-4-carbohydrazide
  • 2-Pyridin-2-ylquinoline-4-carbohydrazide
  • 2-Pyridin-4-ylquinoline-3-carbohydrazide

Comparison: Compared to its similar compounds, 2-Pyridin-4-ylquinoline-4-carbohydrazide is unique due to its specific structural configuration, which influences its reactivity and biological activity.

Properties

IUPAC Name

2-pyridin-4-ylquinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c16-19-15(20)12-9-14(10-5-7-17-8-6-10)18-13-4-2-1-3-11(12)13/h1-9H,16H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJPEVIUIHAAOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396196
Record name 2-pyridin-4-ylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5206-34-8
Record name 2-pyridin-4-ylquinoline-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5206-34-8
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